![molecular formula C12H14O3 B14425301 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one CAS No. 79557-73-6](/img/structure/B14425301.png)
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It is an aromatic ketone with a molecular formula of C13H16O3. This compound is characterized by the presence of a but-3-en-2-yl group attached to a dihydroxyphenyl ring, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxyacetophenone with but-3-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho to the hydroxyl groups.
Aplicaciones Científicas De Investigación
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The compound may also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical and biological properties.
1-(2,4-dihydroxyphenyl)ethan-1-one: Lacks the but-3-en-2-yl group, resulting in different reactivity and applications.
Propiedades
Número CAS |
79557-73-6 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(3-but-3-en-2-yl-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-4-7(2)11-10(14)6-5-9(8(3)13)12(11)15/h4-7,14-15H,1H2,2-3H3 |
Clave InChI |
ORMMBNPUNOBQOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=C(C=CC(=C1O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


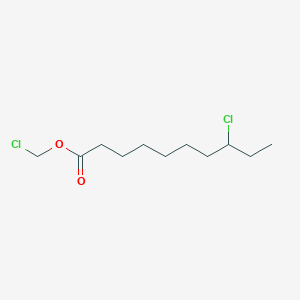
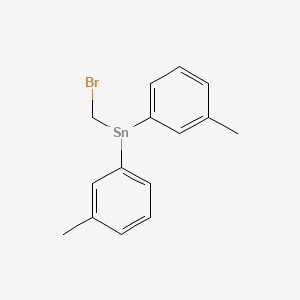
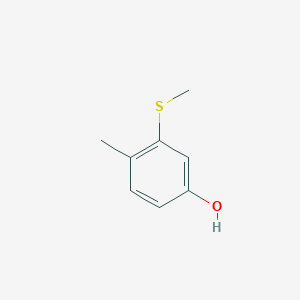

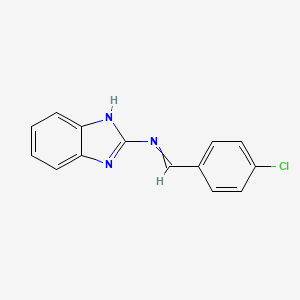
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
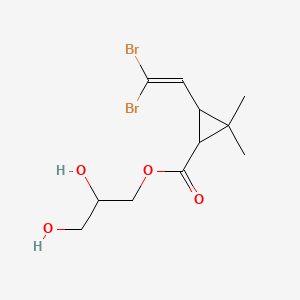
![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
![(2S)-2-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14425274.png)
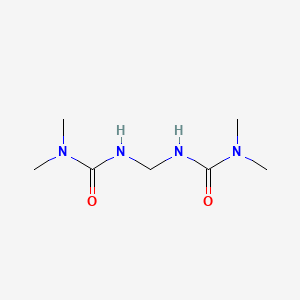
![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)

